3-methyl-N-(pyridin-2-yl)pyrazin-2-amine
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Overview
Description
“3-methyl-N-(pyridin-2-yl)pyrazin-2-amine” is a compound that belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . It’s a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, a class of compounds to which “this compound” belongs, has been reported in the literature . They were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Scientific Research Applications
Chemical Synthesis and Intermediates
3-Methyl-N-(pyridin-2-yl)pyrazin-2-amine, a pyrazine derivative, plays a crucial role in chemical synthesis. It serves as an intermediate for the synthesis of various complex molecules. For instance, it is involved in the oxyfunctionalization of pyridine derivatives using Burkholderia sp. MAK1 for producing hydroxylated pyridines, significant in pharmaceutical products and polymers with unique properties (Stankevičiūtė et al., 2016).
Crystallography and Structural Chemistry
The compound is crucial in structural chemistry, especially in the characterization of polymorphs and crystal structures. Studies like those by Böck et al. (2020) have utilized derivatives of this compound for understanding molecular structures and hydrogen bonding patterns in various chemical contexts (Böck et al., 2020).
Biological Activity and Drug Development
In drug development, pyrazine derivatives are key for synthesizing compounds with potential biological activities. For instance, Titi et al. (2020) highlighted the role of pyrazole derivatives in creating compounds with antitumor, antifungal, and antibacterial properties (Titi et al., 2020).
Materials Science and Electrochemistry
These derivatives are significant in materials science and electrochemistry. For example, research by Cibulka et al. (2000) explored the electrochemical reductions of methyl azinyl ketoximes, providing insights into electrochemical behaviors of substances related to pyrazine derivatives (Cibulka et al., 2000).
Insecticidal Applications
In agricultural chemistry, pyrazine derivatives are used in developing insecticidal compounds. Yang et al. (2019) discussed the preparation of an insecticidal candidate, tyclopyrazoflor, involving 3-(3-chloro-1H-pyrazol-1-yl)pyridine, derived from similar chemical structures (Yang et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis .
Mode of Action
It is known that similar compounds interact with their targets and cause changes that result in their anti-tubercular activity .
Biochemical Pathways
It can be inferred that the compound likely affects the pathways related to the survival and proliferation of mycobacterium tuberculosis, given its reported anti-tubercular activity .
Result of Action
Similar compounds have been reported to exhibit significant anti-tubercular activity, suggesting that they may inhibit the growth or survival of mycobacterium tuberculosis .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can affect the action of a compound .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as N-(pyridin-2-yl)amides, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . These compounds were formed via C–C bond cleavage promoted by I2 and TBHP
Molecular Mechanism
It is known that similar compounds, such as N-(pyridin-2-yl)amides, are formed via C–C bond cleavage
Properties
IUPAC Name |
3-methyl-N-pyridin-2-ylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-8-10(13-7-6-11-8)14-9-4-2-3-5-12-9/h2-7H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUPPZZAVSNDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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